molecular formula C17H15BrN4O5 B11556470 N-(3-bromophenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide

N-(3-bromophenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11556470
M. Wt: 435.2 g/mol
InChI Key: HATIXLAUWNRAJZ-VXLYETTFSA-N
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Description

N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound characterized by the presence of bromine, nitro, and hydrazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves a multi-step process. One common method includes the reaction of 3-bromophenylamine with 3-bromopropanoyl chloride to form an intermediate, which is then reacted with 2-hydroxy-5-nitrobenzaldehyde in the presence of hydrazine hydrate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can introduce various functional groups .

Scientific Research Applications

N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The presence of the nitro and hydrazine groups suggests potential interactions with cellular redox systems and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3-(hydrazinecarbonyl)propanamide
  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
  • N-(2-bromophenyl)-N-({N’-[(1E)-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)methanesulfonamide

Uniqueness

N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H15BrN4O5

Molecular Weight

435.2 g/mol

IUPAC Name

N-(3-bromophenyl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H15BrN4O5/c18-12-2-1-3-13(9-12)20-16(24)6-7-17(25)21-19-10-11-8-14(22(26)27)4-5-15(11)23/h1-5,8-10,23H,6-7H2,(H,20,24)(H,21,25)/b19-10+

InChI Key

HATIXLAUWNRAJZ-VXLYETTFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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